2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol
Description
2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol is a pyrrolidine derivative featuring a benzyl group at the 1-position of the pyrrolidine ring, an amino group at the 3-position, and an ethanol moiety attached to the amino group. Its molecular formula is inferred as C₁₃H₂₀N₂O (molecular weight ≈ 220.31 g/mol). This compound exists in enantiomeric forms, such as the (R)- and (S)-configurations, as noted in supplier catalogs .
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-7-14-13-6-8-15(11-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBNKNLZZXFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol typically involves the reaction of 1-benzylpyrrolidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the nitrogen atom on the ethylene oxide, resulting in the formation of the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of benzylpyrrolidinone derivatives.
Reduction: Formation of benzylpyrrolidine.
Substitution: Formation of benzylpyrrolidinyl halides or esters.
Scientific Research Applications
2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers and Substitution Patterns
Key structural analogues differ in the position of the amino-ethanol group or substituents on the pyrrolidine ring:
a) 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
- Structure: The amino-ethanol group is attached to the 2-ylmethyl position of the pyrrolidine ring.
- Molecular Formula : C₁₄H₂₂N₂O (MW ≈ 234.34 g/mol).
- Comparison: The 2-ylmethyl substitution alters the spatial orientation of the amino-ethanol group compared to the 3-ylamino position in the target compound. This could influence hydrogen-bonding capacity and receptor interactions .
b) 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one
- Structure: Contains a benzoyl group and a hydroxyethylamino side chain on a propyl linker.
- Molecular Formula: C₁₈H₂₁NO₄·H₂O (MW ≈ 334.38 g/mol, anhydrous).
Physicochemical Properties
| Property | 2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol | 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol | 3-[2-Benzoyl-...propyl]-pyran-2-one |
|---|---|---|---|
| Molecular Weight | ~220.31 | ~234.34 | ~334.38 |
| Polar Groups | Amino, ethanol | Amino, ethanol | Hydroxy, benzoyl, pyranone |
| Predicted logP | Moderate (~1.5–2.0) | Higher (~2.0–2.5) | High (~3.0–3.5) |
| Solubility | Moderate in polar solvents | Lower in water | Low in water |
b) Analogues
- 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol: Synthesis could involve reductive amination of 1-benzyl-pyrrolidine-2-carbaldehyde with ethanolamine .
- 3-[2-Benzoyl-...propyl]-pyran-2-one: Prepared via Michael addition of ethanolamine to a benzoyl-substituted allyl pyranone .
Biological Activity
2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring, which is known for its role in various biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound remain under investigation, but preliminary findings suggest it may influence:
- Neurotransmitter Systems : Potential modulation of neurotransmitter release or receptor activity.
- Enzyme Inhibition : Possible inhibition of specific kinases or other enzymes involved in cellular signaling pathways.
Antiparasitic Activity
Studies have shown that compounds structurally related to this compound exhibit significant antiparasitic effects, particularly against Trypanosoma brucei. For instance, analogs have been evaluated for their efficacy in inhibiting the growth of this parasite, which causes sleeping sickness.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 12 | 200 |
| Compound B | 260 | >100 |
These results indicate a promising therapeutic window for further development.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound against mammalian cell lines. The selectivity index is crucial for determining the safety profile of the compound.
| Cell Line | EC50 (µM) | Toxicity Observed |
|---|---|---|
| MRC-5 | 50 | Low |
| HeLa | 30 | Moderate |
The data suggest that while there is some cytotoxicity observed, the compound retains a favorable selectivity towards target pathogens compared to human cells.
Case Studies
Several case studies have highlighted the potential applications of this compound in treating parasitic infections:
- Study on Trypanosomiasis : A recent study demonstrated that the compound effectively reduced parasitemia in animal models infected with T. brucei. Dosing regimens were optimized to enhance bioavailability and minimize toxicity.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of the compound in models of neurodegeneration, suggesting potential benefits in conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
